3-(2,4-Dihydroxyphenyl)acrylaldehyde
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Overview
Description
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is a phenolic compound characterized by the presence of two hydroxyl groups attached to an aromatic ring and an aldehyde group at the end of a three-carbon chain. This compound is known for its antioxidant properties and is commonly found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal typically involves the condensation of 2,4-dihydroxybenzaldehyde with acrolein under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods
Industrial production of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 3-(2,4-dihydroxyphenyl)propanoic acid.
Reduction: Formation of 3-(2,4-dihydroxyphenyl)propan-1-ol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the formulation of cosmetic products due to its antioxidant activity.
Mechanism of Action
The antioxidant activity of (E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is primarily due to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The hydroxyl groups on the aromatic ring play a crucial role in this process by stabilizing the resulting radicals through resonance.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Similar structure but lacks the hydroxyl groups.
Coumaric acid: Contains a hydroxyl group but differs in the position of the double bond.
Ferulic acid: Similar structure with an additional methoxy group.
Uniqueness
(E)-3-(2,4-Dihydroxyphenyl)prop-2-enal is unique due to the presence of both hydroxyl groups and an aldehyde group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its antioxidant properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(2,4-dihydroxyphenyl)prop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWDOTNOMWCDJW-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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